molecular formula C7H12N2O2 B6234463 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid CAS No. 400781-85-3

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid

Cat. No. B6234463
CAS RN: 400781-85-3
M. Wt: 156.2
InChI Key:
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Description

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid, also known as 3-Methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid, is an organic compound belonging to the family of imidazolecarboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 3-Methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid is an important building block in the synthesis of various pharmaceuticals and other compounds. It is also used as a catalyst in the production of various industrial chemicals.

Scientific Research Applications

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid-dihydro-1H-imidazol-1-yl)propanoic acid has been used in various scientific research applications. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of various industrial chemicals, such as dyes and pigments. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyamides.

Mechanism of Action

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid-dihydro-1H-imidazol-1-yl)propanoic acid acts as an acid in the body. It is a weak acid and does not dissociate completely in water, but it does dissociate partially. When it dissociates, it forms an anion, which can then bind to other molecules. It can also act as a buffer, helping to maintain a constant pH in the body.
Biochemical and Physiological Effects
3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid-dihydro-1H-imidazol-1-yl)propanoic acid has several biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It can also act as an antioxidant, helping to protect cells from oxidative damage. In addition, it can act as a chelating agent, helping to bind and remove toxic metals from the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid-dihydro-1H-imidazol-1-yl)propanoic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable, making it ideal for long-term storage. However, it is a weak acid and does not dissociate completely in water, so it is not suitable for use in highly acidic or basic solutions.

Future Directions

The future of 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid-dihydro-1H-imidazol-1-yl)propanoic acid is promising. It has potential applications in the synthesis of pharmaceuticals, industrial chemicals, and polymers. It also has potential therapeutic applications, including the treatment of inflammation, infection, and oxidative stress. In addition, it may be useful as a chelating agent for the removal of toxic metals from the body. Finally, it may be useful in the development of new materials, such as nanomaterials, for use in various industrial and medical applications.

Synthesis Methods

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid-dihydro-1H-imidazol-1-yl)propanoic acid can be synthesized by a variety of methods. The most common method involves the reaction of 2-methyl-4,5-dihydro-1H-imidazole and propionic acid. The reaction is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or phosphoric acid. The reaction can also be catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of 3-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid and a salt. The salt can be removed by filtration, and the acid can be isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid involves the reaction of 2-methyl-4,5-dihydro-1H-imidazole with acrylonitrile followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-methyl-4,5-dihydro-1H-imidazole", "Acrylonitrile", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-methyl-4,5-dihydro-1H-imidazole is reacted with acrylonitrile in the presence of sodium hydroxide and ethanol to form 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propionitrile.", "Step 2: The propionitrile is hydrolyzed with hydrochloric acid and water to form 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid.", "Step 3: The propanoic acid is decarboxylated by heating with a strong acid to yield the final product, 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propane." ] }

CAS RN

400781-85-3

Product Name

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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